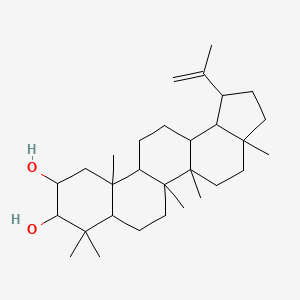

Lup-20(29)-ene-2alpha,3alpha-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

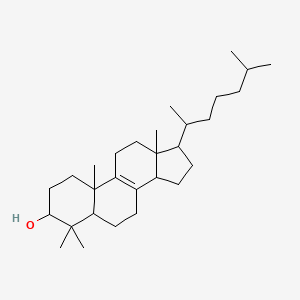

Lup-20(29)-ene-2alpha,3alpha-diol is a pentacyclic triterpenoid compound belonging to the lupane group. This compound is characterized by its unique structure, which includes a lupane skeleton with hydroxyl groups at the 2alpha and 3alpha positions. It is found in various plant sources and has been studied for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lup-20(29)-ene-2alpha,3alpha-diol can be synthesized through several methods. One common approach involves the extraction of lupane triterpenoids from natural sources such as birch bark. The extraction process typically involves the use of organic solvents like ethanol or ethyl acetate. The crude extract is then purified using chromatographic techniques to isolate the desired compound .

Industrial Production Methods

Industrial production of lupane triterpenoids, including this compound, often involves large-scale extraction from plant materials. Supercritical fluid extraction using carbon dioxide is a popular method due to its efficiency and environmental friendliness. This method allows for the extraction of high-purity triterpenoids with minimal use of harmful solvents .

Chemical Reactions Analysis

Types of Reactions

Lup-20(29)-ene-2alpha,3alpha-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as chromyl chloride and pyridinium chlorochromate are used to oxidize lupane triterpenoids.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups with other atoms or groups.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and acetates. These derivatives often exhibit enhanced biological activities and are used in further research and development .

Scientific Research Applications

Chemistry: The compound is used as a starting material for the synthesis of other triterpenoids and their derivatives.

Biology: In biological research, Lup-20(29)-ene-2alpha,3alpha-diol is studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: The compound has demonstrated promising anticancer activity in various in vitro and in vivo studies.

Industry: this compound is used in the formulation of cosmetic and pharmaceutical products due to its skin-healing and anti-aging properties.

Mechanism of Action

The mechanism of action of Lup-20(29)-ene-2alpha,3alpha-diol involves multiple molecular targets and pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells by activating the mitochondrial pathway.

Anti-inflammatory Effects: This compound inhibits the activation of nuclear factor-kappaB (NF-κB) and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Comparison with Similar Compounds

Lup-20(29)-ene-2alpha,3alpha-diol is part of the lupane triterpenoid family, which includes several similar compounds:

Lupeol: Lupeol (Lup-20(29)-en-3β-ol) is another lupane triterpenoid with similar biological activities.

Betulin: Betulin (Lup-20(29)-en-3β,28-diol) is a well-known triterpenoid with significant pharmacological properties.

Betulinic Acid: Betulinic acid (Lup-20(29)-en-28-oic acid) is a derivative of betulin with potent anticancer activity.

Properties

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESLKRXCBRUCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] propanoate](/img/structure/B12319084.png)

![7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12319089.png)

![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12319146.png)